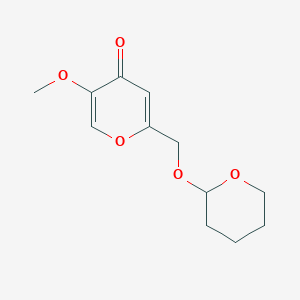

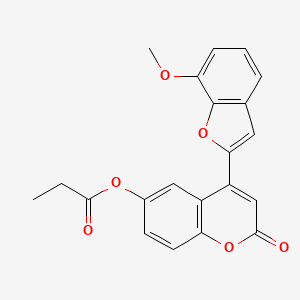

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one" is a chemical entity that appears to be related to pyran-containing structures, which are often found in various synthetic and natural products. Pyrans are heterocyclic compounds with oxygen atoms and have been the subject of numerous studies due to their biological activities and their use in chemical synthesis.

Synthesis Analysis

The synthesis of pyran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been demonstrated through the use of X-ray crystallography to determine the crystal structure of a pyran derivative, which suggests that similar methods could be applied to the synthesis of "5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one" . Additionally, the use of protecting groups such as the methoxytetrahydropyranyl derivative has been explored, which could be relevant in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyran derivatives is characterized by the presence of a six-membered ring containing one oxygen atom. The structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . This information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical reactions. For example, reactions with acid anhydrides have been reported, leading to the formation of different products depending on the reactants and conditions . These reactions are important for modifying the structure of the pyran ring and introducing new functional groups, which can alter the physical and chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The presence of functional groups such as methoxy or hydroxy groups can affect properties like solubility, boiling point, and reactivity. The intermolecular interactions, such as hydrogen bonding, also play a significant role in the stability and crystallization of these compounds . Understanding these properties is essential for the practical application of the compound in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one has been studied for its role in various synthetic processes and chemical reactions. Georgiadis (1986) detailed the hydrogenolysis of related dihydro-2-disubstituted-2H-pyran-3(4H)-ones, leading to the production of compounds like 3-(aminomethyl)tetrahydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and others. These compounds are vital in the synthesis of various N-dimethyl, N-isopropyl, and N-oxazolinyl derivatives, showcasing the potential of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one in creating diverse chemical structures (Georgiadis, 1986).

Potential Antimicrobial and Anticoccidial Activity

Research by Georgiadis (1976) demonstrated that derivatives of similar compounds exhibited antimicrobial and anticoccidial activities. The study involved synthesizing 5-amino derivatives of dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, which showed significant activity as coccidiostats and retained this activity upon reduction. This suggests potential applications of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one in the development of new antimicrobial and anticoccidial agents (Georgiadis, 1976).

Pharmaceutical and Biomedical Applications

Drewe et al. (2007) identified compounds related to 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one as potent inducers of apoptosis, highlighting their potential in cancer research and therapy. One such compound exhibited more than 15-fold potency compared to the initial screening hit in inducing apoptosis in cancer cells, suggesting possible applications in developing new anticancer drugs (Drewe et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-methoxy-2-(oxan-2-yloxymethyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-14-11-8-16-9(6-10(11)13)7-17-12-4-2-3-5-15-12/h6,8,12H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBWNPVUNXZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)COC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)

![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)